
(2R,2'S)-homocystine
Overview
Description
(2R,2’S)-homocystine is a naturally occurring amino acid derivative, specifically a dimer of homocysteine. It is an important compound in biochemistry and medicine due to its role in various metabolic pathways and its potential implications in health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S)-homocystine typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled pH to ensure the selective formation of (2R,2’S)-homocystine.
Industrial Production Methods
Industrial production of (2R,2’S)-homocystine often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated pH control systems. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R,2’S)-homocystine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert (2R,2’S)-homocystine back to homocysteine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and controlled pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Homocysteine.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(2R,2’S)-homocystine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential involvement in diseases such as cardiovascular disorders and neurodegenerative conditions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of (2R,2’S)-homocystine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in sulfur metabolism, influencing the levels of other sulfur-containing compounds in the body. Additionally, (2R,2’S)-homocystine can modulate redox reactions and affect cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A precursor to (2R,2’S)-homocystine, involved in similar metabolic pathways.
Cystine: A dimer of cysteine, structurally similar but with different biological roles.
Methionine: An essential amino acid that can be converted to homocysteine through metabolic processes.
Uniqueness
(2R,2’S)-homocystine is unique due to its specific dimeric structure and its distinct role in sulfur metabolism. Unlike cystine, which is more stable, (2R,2’S)-homocystine is more reactive and can participate in a wider range of chemical reactions. Its involvement in redox reactions and potential implications in health and disease further highlight its uniqueness.
Properties
IUPAC Name |
(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316585 | |
Record name | meso-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7093-69-8 | |
Record name | meso-Homocystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7093-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | meso-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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